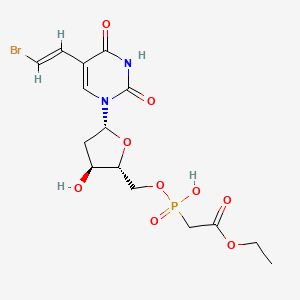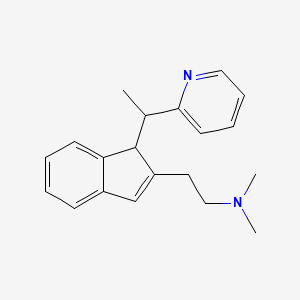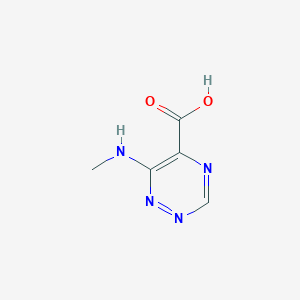
2-Cyclopropyl-5-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methoxypyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a cyclopropyl group at position 2 and a methoxy group at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4,6-dichloro-5-methoxypyrimidine, the synthesis can be carried out by reacting with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening and cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of a pyrimidine N-oxide.
Scientific Research Applications
2-Cyclopropyl-5-methoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of pyrimidine derivatives in cellular processes.
Chemical Biology: The compound is utilized in chemical biology to study enzyme mechanisms and interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-methoxypyrimidine-4-carboxylic acid: This compound has a carboxylic acid group at position 4, which can influence its chemical reactivity and biological activity.
4,6-Dichloro-5-methoxypyrimidine: This compound has chlorine atoms at positions 4 and 6, making it a useful intermediate for further functionalization.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-9-8(10-5-7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
OYBNLRZNWNWJCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)
